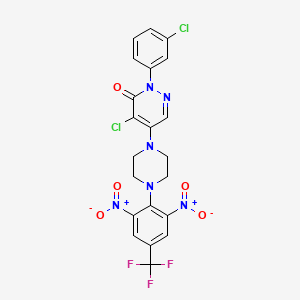
4-Chloro-2-(3-chlorophenyl)-5-(4-(2,6-dinitro-4-(trifluoromethyl)phenyl)piperazino)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-2-(3-chlorophenyl)-5-(4-(2,6-dinitro-4-(trifluoromethyl)phenyl)piperazino)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C21H15Cl2F3N6O5 and its molecular weight is 559.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modes of Action of Pyridazinone Herbicides
Pyridazinone compounds, including ones structurally related to the query compound, have been studied for their herbicidal properties. These studies reveal that pyridazinones inhibit photosynthesis and the Hill reaction in plants, accounting for their phytotoxicity. For instance, the experimental herbicide 6706, a pyridazinone derivative, is noted for its resistance to metabolic detoxication in plants and for possessing a secondary mode of action that interferes with chloroplast development, similar to the action of other herbicides like amitrole and dichlormate. The specificity of substitutions on the pyridazinone molecule plays a crucial role in defining its biological properties, indicating a potential avenue for the research and development of novel herbicides with enhanced efficacy and safety profiles (Hilton et al., 1969).
Gas Chromatographic Analysis of Pyrazon
Another research dimension focuses on the analytical methods for pyridazinone derivatives, exemplified by studies on the gas chromatographic determination of technical pyrazon. These methods are crucial for evaluating the content of active ingredients in herbicide formulations and for identifying impurities that may have toxicological significance. Such analytical techniques underpin the quality control and regulatory compliance of chemical products in agriculture (Výboh et al., 1974).
Crystal Structure and Analysis
The structural analysis of pyridazinone derivatives through crystallography and Hirshfeld surface analysis provides foundational knowledge for understanding the intermolecular interactions and stability of these compounds. This type of research is essential for designing drugs or herbicides with targeted properties by elucidating the relationship between structure and activity (Daoui et al., 2021).
properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2F3N6O5/c22-13-2-1-3-14(10-13)30-20(33)18(23)17(11-27-30)28-4-6-29(7-5-28)19-15(31(34)35)8-12(21(24,25)26)9-16(19)32(36)37/h1-3,8-11H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSNCMZLOWSMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2F3N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

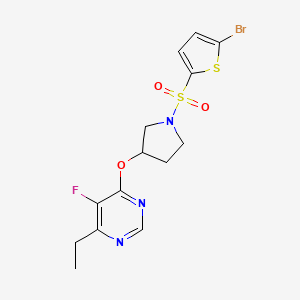
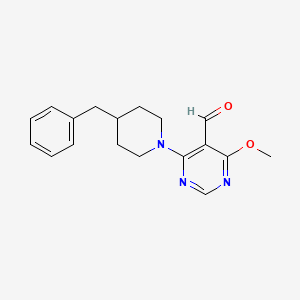

![(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2609709.png)
![2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2609710.png)
![2-[(4-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2609712.png)
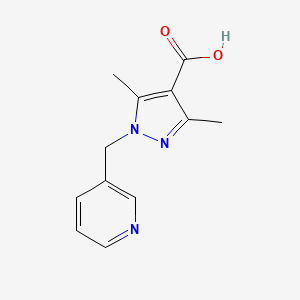
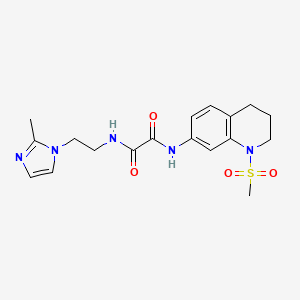
![2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2609717.png)
![3-(4-Fluoro-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2609719.png)
![ethyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609720.png)
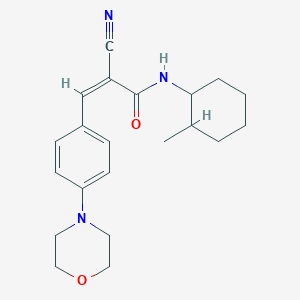
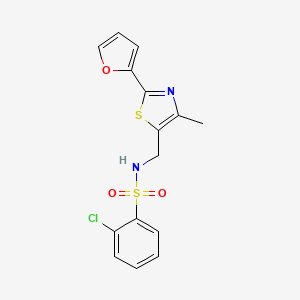
![3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2609723.png)